Cas no 1354705-92-2 (5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine)

5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine is a pyrazole derivative featuring a cyclopropyl group, iodine substituent, and propyl chain, making it a versatile intermediate in organic synthesis and medicinal chemistry. The iodine atom enhances reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating further functionalization. The cyclopropyl moiety contributes to steric and electronic modulation, potentially improving binding affinity in bioactive compounds. Its amine group offers additional derivatization opportunities, enabling the synthesis of heterocyclic scaffolds. This compound is particularly valuable in pharmaceutical research for developing targeted small-molecule inhibitors or agrochemicals. High purity and well-defined structure ensure reproducibility in synthetic applications.
5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine structure
1354705-92-2 structure
Product name:5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine
CAS No:1354705-92-2
MF:C9H14IN3
Molecular Weight:291.132033824921
CID:5159520

5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine 化学的及び物理的性質

名前と識別子

    • 5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine
    • 5-cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-amine
    • インチ: 1S/C9H14IN3/c1-2-5-13-8(6-3-4-6)7(10)9(11)12-13/h6H,2-5H2,1H3,(H2,11,12)
    • InChIKey: HOYPRVDIDBHIRT-UHFFFAOYSA-N
    • SMILES: N1(CCC)C(C2CC2)=C(I)C(N)=N1

5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM499568-1g
5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-amine
1354705-92-2 97%
1g
$381 2022-06-13

5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine 関連文献

5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamineに関する追加情報

Recent Advances in the Study of 5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine (CAS: 1354705-92-2)

The compound 5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine (CAS: 1354705-92-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine, which make it a promising candidate for targeting specific biological pathways. The presence of the cyclopropyl and iodine substituents on the pyrazole ring has been shown to enhance its binding affinity to certain protein targets, particularly those involved in inflammatory and oncogenic processes. Researchers have employed advanced computational modeling techniques to predict its interactions with key enzymes and receptors, providing valuable insights for further optimization.

In terms of synthesis, novel methodologies have been developed to improve the yield and purity of 5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine. A recent publication in the Journal of Medicinal Chemistry described a streamlined synthetic route that utilizes palladium-catalyzed cross-coupling reactions to introduce the iodine moiety efficiently. This approach not only reduces the number of steps but also minimizes the formation of by-products, making it more suitable for large-scale production.

Biological evaluations of this compound have revealed its potent inhibitory effects on several kinase enzymes, including those implicated in cancer progression. In vitro assays demonstrated that 5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine exhibits nanomolar activity against specific kinases, with a favorable selectivity profile. These findings suggest its potential as a lead compound for the development of targeted therapies, particularly in oncology.

Furthermore, preclinical studies have explored the pharmacokinetic properties of 5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine, revealing good oral bioavailability and metabolic stability. Animal models have shown promising results, with the compound demonstrating efficacy in reducing tumor growth without significant toxicity. These outcomes underscore its potential for further clinical development.

In conclusion, the latest research on 5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine (CAS: 1354705-92-2) highlights its versatility and promise as a therapeutic agent. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications in treating various diseases. The integration of synthetic chemistry, computational biology, and preclinical testing will be crucial in advancing this compound towards clinical trials.

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